molecular formula C13H12BrFN2O B12984426 Rel-(2S,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole

Rel-(2S,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole

Cat. No.: B12984426
M. Wt: 311.15 g/mol
InChI Key: UAPCEZBVXLHIFA-SFYZADRCSA-N
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Description

Rel-(2S,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with an oxazole ring, and it is substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2S,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the pyrazole and oxazole moieties. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-(2S,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Mechanism of Action

The mechanism of action of Rel-(2S,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Rel-(2S,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrazole and oxazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H12BrFN2O

Molecular Weight

311.15 g/mol

IUPAC Name

(2S,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole

InChI

InChI=1S/C13H12BrFN2O/c1-7-8(2)18-13-11(14)12(16-17(7)13)9-3-5-10(15)6-4-9/h3-8H,1-2H3/t7-,8+/m1/s1

InChI Key

UAPCEZBVXLHIFA-SFYZADRCSA-N

Isomeric SMILES

C[C@@H]1[C@@H](OC2=C(C(=NN12)C3=CC=C(C=C3)F)Br)C

Canonical SMILES

CC1C(OC2=C(C(=NN12)C3=CC=C(C=C3)F)Br)C

Origin of Product

United States

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